(3-Cyclobutyl-1-ethyl-1H-pyrazol-5-yl)methanol

Lipophilicity Drug-likeness Permeability

(3-Cyclobutyl-1-ethyl-1H-pyrazol-5-yl)methanol (CAS 1706447-79-1) is a disubstituted pyrazole scaffold bearing a cyclobutyl group at the 3-position and an N-ethyl substituent at the 1-position, with a primary hydroxymethyl handle at the 5-position. Its computed molecular weight is 180.25 g/mol and XLogP3-AA is 0.8, positioning it as a moderately lipophilic, drug-like building block.

Molecular Formula C10H16N2O
Molecular Weight 180.25 g/mol
Cat. No. B11776151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Cyclobutyl-1-ethyl-1H-pyrazol-5-yl)methanol
Molecular FormulaC10H16N2O
Molecular Weight180.25 g/mol
Structural Identifiers
SMILESCCN1C(=CC(=N1)C2CCC2)CO
InChIInChI=1S/C10H16N2O/c1-2-12-9(7-13)6-10(11-12)8-4-3-5-8/h6,8,13H,2-5,7H2,1H3
InChIKeyVALYKIWBHHVVOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Cyclobutyl-1-ethyl-1H-pyrazol-5-yl)methanol CAS 1706447-79-1: Core Properties and Sourcing Profile


(3-Cyclobutyl-1-ethyl-1H-pyrazol-5-yl)methanol (CAS 1706447-79-1) is a disubstituted pyrazole scaffold bearing a cyclobutyl group at the 3-position and an N-ethyl substituent at the 1-position, with a primary hydroxymethyl handle at the 5-position [1]. Its computed molecular weight is 180.25 g/mol and XLogP3-AA is 0.8, positioning it as a moderately lipophilic, drug-like building block [1]. The compound is commercially available at 97% purity from multiple vendors for research and development use .

Why (3-Cyclobutyl-1-ethyl-1H-pyrazol-5-yl)methanol Cannot Be Replaced by Common Pyrazole-Methanol Analogs


Although the pyrazole-methanol class contains numerous commercially available building blocks, simple substitution of (3-cyclobutyl-1-ethyl-1H-pyrazol-5-yl)methanol with analogs such as (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol or (1-cyclobutyl-1H-pyrazol-5-yl)methanol introduces meaningful differences in lipophilicity, molecular bulk, and conformational flexibility that can alter target binding, metabolic stability, and downstream synthetic derivatization potential [1][2]. The specific regioisomeric arrangement of the cyclobutyl and N-ethyl groups in the target compound generates a discrete physicochemical profile that cannot be replicated by swapping substituents or relocating the cyclobutane ring to the N1 position [1][3].

Head-to-Head Physicochemical and Structural Differentiation of (3-Cyclobutyl-1-ethyl-1H-pyrazol-5-yl)methanol vs. Closest Analogs


Lipophilicity Tuning: XLogP3 0.8 vs. 0.1–0.2 for Methyl or N1-Cyclobutyl Analogs

The target compound exhibits a computed XLogP3-AA value of 0.8, reflecting the balanced lipophilicity contributed jointly by the C3-cyclobutyl and N1-ethyl groups [1]. This value is 0.6–0.7 log units higher than that of (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol (XLogP3 0.1) [2] and (1-cyclobutyl-1H-pyrazol-5-yl)methanol (XLogP3 0.2) [3], and 1.1 log units higher than (1-ethyl-1H-pyrazol-5-yl)methanol (XLogP3 -0.3) [4]. The incremental increase in lipophilicity, while remaining within drug-like space, may enhance passive membrane permeability without crossing into LogP ranges associated with poor solubility or high metabolic clearance [5].

Lipophilicity Drug-likeness Permeability

Molecular Bulk and Scaffold Complexity: MW 180.25 vs. 126–152 for Simpler Analogs

With a molecular weight of 180.25 g/mol, the target compound is 18–43% larger than its closest analogs: (1-cyclobutyl-1H-pyrazol-5-yl)methanol (152.19 g/mol), (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol (140.18 g/mol), and (1-ethyl-1H-pyrazol-5-yl)methanol (126.16 g/mol) [1][2][3]. This increased molecular bulk, driven by the simultaneous presence of both cyclobutyl and N-ethyl substituents in their distinct regioisomeric arrangement, provides greater three-dimensional shape diversity and enhanced potential for shape complementarity with biological binding pockets compared to simpler, lower-MW analogs [4].

Molecular weight Scaffold diversity Fragment-based design

Rotatable Bond Differentiation: Enhanced Conformational Sampling vs. Rigid Analogs

The target compound possesses 3 rotatable bonds (ethyl, hydroxymethyl, and cyclobutyl C–C attachments to the pyrazole core) compared to only 2 rotatable bonds for each of the comparator analogs, in which either the cyclobutyl or the ethyl group is absent [1][2][3][4]. This additional degree of conformational freedom may allow better induced-fit adaptation to protein binding sites while retaining the conformational restriction benefits of the cyclobutane ring [5].

Conformational flexibility Rotatable bonds Ligand efficiency

Cyclobutane-Mediated Metabolic Stability Advantage Over Acyclic Alkyl Analogs

Cyclobutane rings are recognized in the medicinal chemistry literature as structural motifs that can reduce susceptibility to cytochrome P450-mediated oxidative metabolism compared to acyclic alkyl chains or methyl substituents [1][2]. The cyclobutyl group at the C3-position of the target compound is expected to confer enhanced metabolic stability relative to the C3-methyl group in (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol, based on established structure-metabolism relationships for cycloalkyl-substituted heterocycles [1]. Integrin antagonist series incorporating cyclobutane scaffolds have demonstrated microsomal half-lives exceeding 80 minutes, supporting the metabolic stability benefit of the cyclobutane motif [2].

Metabolic stability Cyclobutane Oxidative metabolism

Commercial Availability at 97% Purity with Defined Physicochemical Identity

(3-Cyclobutyl-1-ethyl-1H-pyrazol-5-yl)methanol is commercially stocked at 97% purity (CAS 1706447-79-1, Catalog CM508197) and is registered in the PubChem database with fully computed physicochemical descriptors including XLogP3, TPSA, and hydrogen bonding parameters [1]. In contrast, several comparator scaffolds such as (1-cyclobutyl-1H-pyrazol-5-yl)methanol are listed at 95% purity by major suppliers , while other regioisomeric variants may have limited commercial availability or less thoroughly characterized property profiles.

Procurement Purity Vendor specification

Highest-Value Application Scenarios for (3-Cyclobutyl-1-ethyl-1H-pyrazol-5-yl)methanol Based on Quantitative Differentiation Evidence


CNS-Penetrant Probe Design: Leveraging XLogP3 0.8 for Balanced BBB Permeability

The target compound's XLogP3 of 0.8 places it within the optimal lipophilicity range for CNS drug candidates (typically LogP 1–3), while its lower-lipophilicity analogs (XLogP3 -0.3 to 0.2) fall below this window and may exhibit insufficient passive BBB penetration [1]. Researchers designing brain-penetrant chemical probes should prioritize this scaffold over (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol (XLogP3 0.1) or (1-ethyl-1H-pyrazol-5-yl)methanol (XLogP3 -0.3) when CNS target engagement is a primary assay endpoint, as the cyclobutyl-ethyl combination provides a more favorable permeability starting point without requiring additional lipophilic decoration [2].

Metabolically Stabilized Lead Optimization Starting Point

The C3-cyclobutyl substituent provides literature-supported protection against oxidative metabolism relative to C3-methyl or unsubstituted pyrazole analogs [1][2]. Medicinal chemistry teams advancing pyrazole-based hits toward in vivo pharmacokinetic studies should select this scaffold when early microsomal stability data for methyl-substituted analogs indicate rapid clearance. The cyclobutane motif preserves the 3D character of the molecule while potentially extending half-life, reducing the need for iterative metabolic stabilization during lead optimization [1].

Diversity-Oriented Synthesis and Fragment Library Expansion

With 3 rotatable bonds, MW 180.25, and two chemically distinct substitution sites (the hydroxymethyl handle and the cyclobutyl group), this scaffold offers greater synthetic versatility than analogs with only 2 rotatable bonds and fewer functionalization points [1][2]. The primary alcohol at the 5-position serves as a direct handle for esterification, etherification, oxidation to aldehyde/carboxylic acid, or conversion to leaving groups for nucleophilic displacement, enabling rapid analog generation. Fragment-based drug discovery groups seeking to expand pyrazole-containing library diversity should procure this scaffold preferentially over simpler analogs with fewer derivatization vectors [3].

Kinase Inhibitor Scaffold with Defined ATP-Binding Site Complementarity

Pyrazole cores bearing hydrophobic substituents at the 3-position are recurring motifs in ATP-competitive kinase inhibitors targeting CDK, GSK-3, and BRAF V600E [1][2]. The target compound's unique 3-cyclobutyl, 1-ethyl, 5-hydroxymethyl substitution pattern provides a distinct hydrophobic-hydrophilic map that is not available from regioisomeric analogs such as (1-cyclobutyl-1H-pyrazol-5-yl)methanol (cyclobutyl at N1 rather than C3) [3]. Kinase drug discovery programs exploring pyrazole hinge-binding scaffolds should evaluate this compound when SAR from N1-substituted analogs has been exhausted, as the C3-cyclobutyl orientation may unlock alternative binding modes within the ATP pocket [1].

Quote Request

Request a Quote for (3-Cyclobutyl-1-ethyl-1H-pyrazol-5-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.